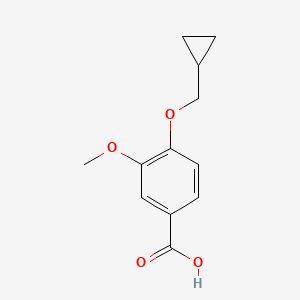4-(Cyclopropylmethoxy)-3-methoxybenzoic acid
CAS No.:
Cat. No.: VC13406873
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14O4 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 4-(cyclopropylmethoxy)-3-methoxybenzoic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-15-11-6-9(12(13)14)4-5-10(11)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
| Standard InChI Key | YRIYKROBLXNIRI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2CC2 |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2CC2 |
Introduction
Chemical Identity and Structural Properties
4-(Cyclopropylmethoxy)-3-methoxybenzoic acid (molecular formula: ) features a benzoic acid backbone substituted with a methoxy group (-OCH) at the 3-position and a cyclopropylmethoxy group (-OCH-cyclopropyl) at the 4-position. Key physicochemical properties inferred from structurally similar compounds include:
The cyclopropylmethoxy group introduces steric hindrance and lipophilicity, influencing the compound’s reactivity and biological interactions .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 4-(Cyclopropylmethoxy)-3-methoxybenzoic acid can be extrapolated from methods used for analogous compounds, such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid . A typical multi-step approach involves:
-
Alkylation of Hydroxybenzoic Acid Derivatives:
-
Substitution of a halogen atom (e.g., Cl, Br) at the 4-position of 3-methoxy-4-hydroxybenzoic acid with cyclopropylmethanol under basic conditions (e.g., NaH or KH in aprotic solvents like N,N-dimethylacetamide) .
-
Example: Reaction of 3-methoxy-4-chlorobenzoic acid with cyclopropylmethanol at 60–100°C yields the intermediate 4-cyclopropylmethoxy-3-methoxybenzoic acid .
-
-
Oxidation of Aldehyde Intermediates:
Optimization and Yield
-
Temperature Control: Reactions conducted at 60–100°C improve selectivity and reduce byproducts .
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, with yields exceeding 90% under optimized conditions .
-
Purification: Ethyl acetate extraction followed by recrystallization achieves >95% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume